![molecular formula C16H24N2S2 B5121978 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)
3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione (abbreviated as DIABT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a reduction in the pH of the intracellular environment, which can lead to cell death. In addition, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to inhibit the activity of the protein kinase CK2, which is involved in various signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. In addition, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione, including the development of new synthetic methods for the compound, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in material science and environmental science. In addition, further studies are needed to better understand the mechanism of action of 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione, as well as its potential side effects and limitations.
Métodos De Síntesis
3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione can be synthesized using a variety of methods, including the reaction of 2-mercaptobenzothiazole with diisobutylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione.
Aplicaciones Científicas De Investigación
3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In material science, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been used as a precursor for the synthesis of various materials, including metal complexes and polymers. In environmental science, 3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione has been studied for its potential use as a corrosion inhibitor in industrial settings.
Propiedades
IUPAC Name |
3-[[bis(2-methylpropyl)amino]methyl]-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S2/c1-12(2)9-17(10-13(3)4)11-18-14-7-5-6-8-15(14)20-16(18)19/h5-8,12-13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMPHUMCJHYTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CN1C2=CC=CC=C2SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[Bis(2-methylpropyl)amino]methyl]-1,3-benzothiazole-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


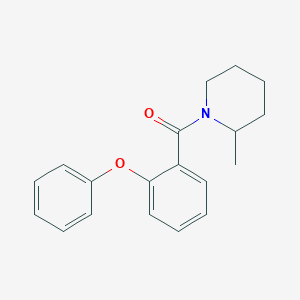
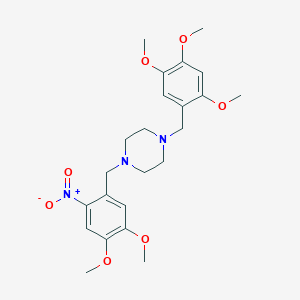
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)
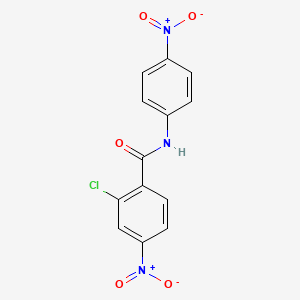
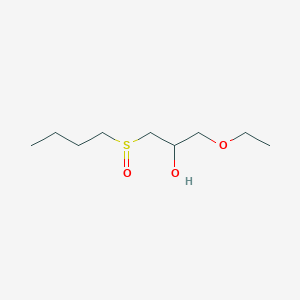
![1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5121962.png)
![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5121969.png)
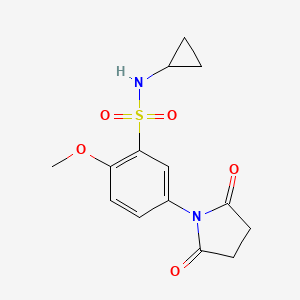
![2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)